

Technical Guide: Mass Spectrometry Fragmentation of Octrizole (UV-329)

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Compound of Interest

Compound Name: Octrizole
CAS No.: 3147-75-9
Cat. No.: B046696

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Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **Octrizole** (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), a critical benzotriazole UV stabilizer (BUVS). Accurate detection of **Octrizole** is essential for environmental monitoring, migration studies in food contact materials, and impurity profiling in pharmaceutical packaging.

This document details the distinct fragmentation pathways observed under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidating the mechanistic divergence between radical cation chemistry (GC-MS) and even-electron proton transfer dynamics (LC-MS/MS).

Chemical Identity & Structural Basis[1]

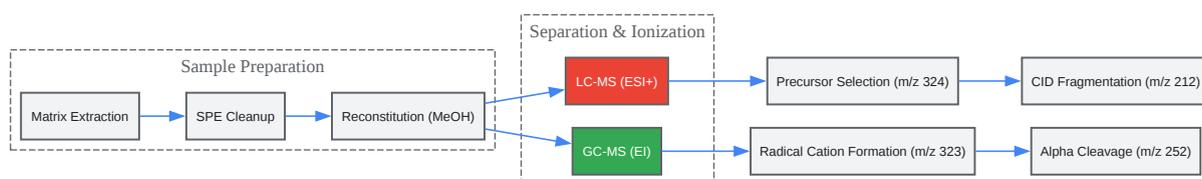
The fragmentation logic of **Octrizole** is dictated by three structural moieties: the benzotriazole ring (UV absorbing chromophore), the phenolic hydroxyl group (proton donor), and the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) chain.

Property	Specification
Common Name	Octrizole (UV-329)
IUPAC Name	2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
CAS Number	3147-75-9
Molecular Formula	
Monoisotopic Mass	323.1998 Da
Key Structural Feature	Labile tert-octyl group; Stable benzotriazole core

Experimental Methodologies

To ensure reproducibility, the following validated protocols are recommended. These workflows minimize in-source fragmentation while maximizing sensitivity for MS/MS transitions.

Analytical Workflow Visualization



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Figure 1: Dual-stream analytical workflow for **Octrizole** characterization via LC-MS and GC-MS.

Protocol Specifications

Parameter	LC-MS/MS (ESI)	GC-MS (EI)
Column	C18 Reverse Phase (2.1 x 100 mm, 1.7 μ m)	5% Phenyl-methylpolysiloxane (30m x 0.25mm)
Mobile Phase / Carrier	A: Water + 0.1% Formic Acid B: MeOH + 0.1% Formic Acid	Helium (1.0 mL/min constant flow)
Ionization Source	Electrospray Ionization (Positive Mode)	Electron Impact (70 eV)
Source Temp	350°C	230°C
Collision Energy	20–35 eV (Optimized for m/z 212)	N/A

Mechanistic Fragmentation Analysis

The divergence in fragmentation between EI and ESI is a critical diagnostic tool. EI fragmentation is driven by high-energy radical instability in the alkyl chain, whereas ESI fragmentation is driven by proton-transfer-mediated elimination.

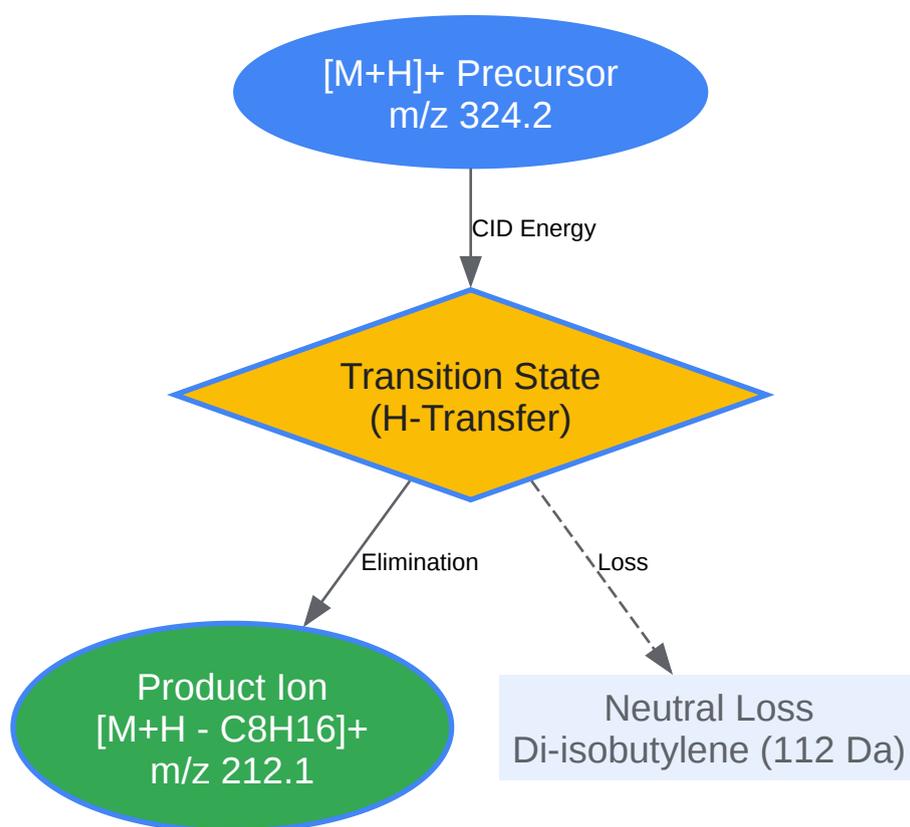
ESI-MS/MS Pathway (Protonation & Elimination)

In positive ESI, **Octrizole** forms a stable protonated molecule

. Upon Collision-Induced Dissociation (CID), the dominant pathway is the loss of the entire octyl side chain as a neutral alkene.

- Precursor:
- Mechanism: Protonation likely occurs on the triazole nitrogen. A proton transfer from the phenolic hydroxyl or the ring to the alkyl chain facilitates the elimination of 2,4,4-trimethyl-1-pentene (di-isobutylene, 112 Da).
- Dominant Product Ion:

(Protonated 2-(2H-benzotriazol-2-yl)phenol).



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Figure 2: ESI fragmentation pathway showing the characteristic neutral loss of the alkene chain.

EI-MS Pathway (Radical Cation Cleavage)

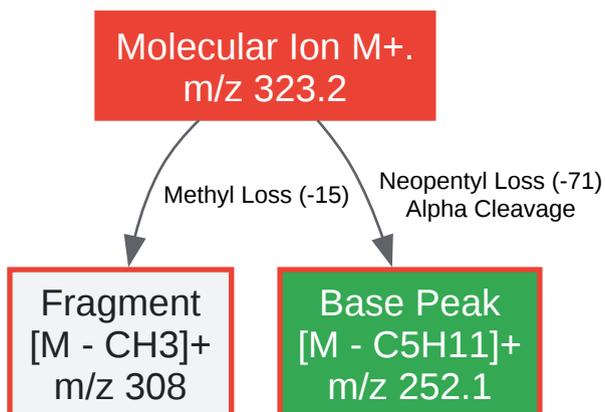
In Electron Ionization, the molecular ion

is formed at

. The high energy (70 eV) induces homolytic cleavage. The bulky tert-octyl group does not eliminate as a whole neutral molecule (as in ESI) but fragments via alpha-cleavage.

- Precursor:
- Mechanism: The bond between the methylene group and the quaternary carbon of the tert-butyl moiety is weak. Cleavage results in the loss of a neopentyl radical (, 71 Da).

- Dominant Product Ion:



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Figure 3: EI fragmentation pathway highlighting the radical-driven loss of the neopentyl group.

Diagnostic Ion Table

The following ions are critical for confirming the identity of **Octrizole** in complex matrices.

m/z (Experimental)	Ion Type	Origin	Interpretation
324.207		ESI (+)	Protonated Molecular Ion
323.200		EI	Molecular Ion
322.192		ESI (-)	Deprotonated Molecular Ion
308.170		EI	Loss of methyl group from tert-octyl chain
252.113		EI / ESI	Diagnostic: Loss of neopentyl group (GC) or fragment of alkyl chain (LC)
212.081		ESI (+)	Quantifier: Loss of entire octyl chain (Di-isobutylene)

Technical Note: In LC-MS/MS quantification (MRM), the transition 324.2

212.1 is the industry standard for sensitivity. The transition 324.2

252.1 serves as a secondary qualifier to ensure specificity against isobaric interferences.

Applications & Regulatory Context[2]

Understanding these pathways is vital for:

- Environmental Forensics: Distinguishing **Octrizole** from other benzotriazoles (e.g., UV-P, UV-328) in wastewater sludge. The specific loss of 112 Da (ESI) is unique to the octyl chain length.
- Toxicity Studies: **Octrizole** is under scrutiny for persistence. Detection of the 212 fragment indicates the stability of the benzotriazole core, which is the primary concern for environmental persistence.

References

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Sources

- 1. [Octrizole | C20H25N3O | CID 62485 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Substance Registry Services | US EPA \[cdxapps.epa.gov\]](#)
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